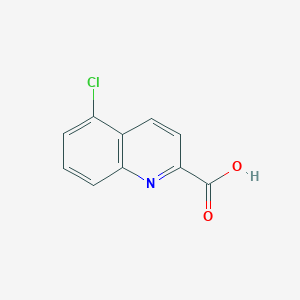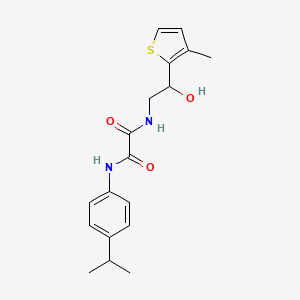
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains functional groups such as hydroxy, thiophene, and oxalamide. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the hydroxy groups might participate in condensation or redox reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule.科学的研究の応用
Enzyme Inhibition and Biological Activity
Research has identified compounds similar to N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide as potential enzyme inhibitors. For instance, studies on 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, which share a structural resemblance, have shown significant biological activity, particularly as histone deacetylase inhibitors (Mai et al., 2004). Such compounds have implications in cancer research, providing a pathway to develop novel therapeutic agents.
Polymer Science Applications
The chemical structure of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide suggests potential applications in polymer science, particularly in the synthesis of conjugated polymers. Similar structures have been employed in the development of electrochromic polymers, which undergo color changes when an electric current is applied. This property is crucial for developing smart windows and displays (Krishnamoorthy et al., 2002). Additionally, research on modified 3,4-ethylenedioxythiophene derivatives has led to polymers with enhanced photodetective properties, indicating the potential of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide in similar applications (Zhang et al., 2015).
Environmental Science
The compound and its derivatives might also be significant in environmental science, especially in understanding the fate and degradation of similar chemical structures in the environment. For example, studies on alkylphenol ethoxylate surfactants, which are structurally related, have shown that their degradation products possess estrogenic potential, raising concerns about their environmental impact (Hawrelak et al., 1999). Investigating compounds like N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide can contribute to a deeper understanding of their environmental fate and assist in developing strategies to mitigate their potential impact.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11(2)13-4-6-14(7-5-13)20-18(23)17(22)19-10-15(21)16-12(3)8-9-24-16/h4-9,11,15,21H,10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAGFYQDZLUBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

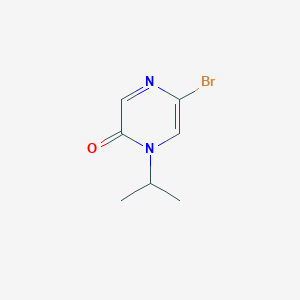
![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
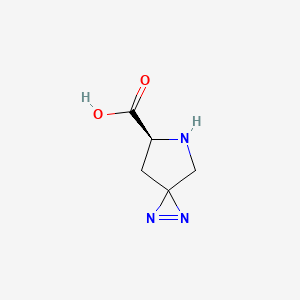
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)
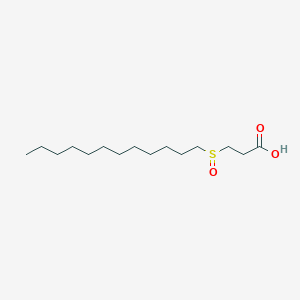
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)
![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)
